Target Engagement Divergence: Annotated TrkA Inhibition for Pain Research Versus c-Met/Pim-1 Dual Inhibition in Closest Scaffold-Matched Published Analog
CAS 852437-90-2 is database-annotated as a Tropomyosin-related kinase A (TrkA) inhibitor, patented for chronic and neuropathic pain indications [1]. In contrast, the triazolo[4,3-b]pyridazine derivative compound 4g (Khalil et al. 2024), which shares the identical core heterocyclic scaffold, exhibits potent dual inhibition of c-Met (IC50 = 0.163 ± 0.01 μM) and Pim-1 (IC50 = 0.283 ± 0.01 μM) alongside cytotoxic antiproliferative activity against MCF-7 cancer cell lines [2]. This represents a complete target class divergence — from pain-relevant neurotrophin signaling (TrkA) to oncogenic kinase pathways (c-Met/Pim-1) — arising solely from different substituent combinations on a shared triazolo[4,3-b]pyridazine scaffold.
| Evidence Dimension | Primary annotated molecular target(s) and therapeutic indication |
|---|---|
| Target Compound Data | TrkA kinase inhibitor; Indications: Chronic pain (ICD-11: MG30), Neuropathic pain (ICD-11: 8E43.0). Patented by Merck Sharp & Dohme Corp. |
| Comparator Or Baseline | Compound 4g: Dual c-Met/Pim-1 inhibitor. c-Met IC50 = 0.163 ± 0.01 μM; Pim-1 IC50 = 0.283 ± 0.01 μM. Antiproliferative activity against MCF-7 cells. No pain indication. |
| Quantified Difference | Complete target class divergence: TrkA (pain) vs. c-Met/Pim-1 (oncology). c-Met IC50 = 0.163 μM measured for comparator; target compound not directly assayed against c-Met/Pim-1 in the same study. |
| Conditions | Target annotation sourced from TTD and DrugMap databases. Comparator IC50 values measured via enzymatic kinase inhibition assay (Khalil et al. 2024). |
Why This Matters
For pain-focused NGF/TrkA pathway research, only the correctly annotated TrkA inhibitor provides biologically relevant target engagement; a scaffold-matched but c-Met/Pim-1-targeting analog would yield confounding oncogenic pathway activation and irrelevant cytotoxicity readouts.
- [1] Therapeutic Target Database (TTD). Drug ID: D0MZ7K. Triazolo[4,3-b]pyridazine derivative 2. Target: TrkA. Indications: Chronic pain, Neuropathic pain. Patented. View Source
- [2] Khalil, N.A. et al. (2024). RSC Advances, 14, 30346–30363. Compound 4g dual c-Met/Pim-1 inhibition IC50 values. View Source
